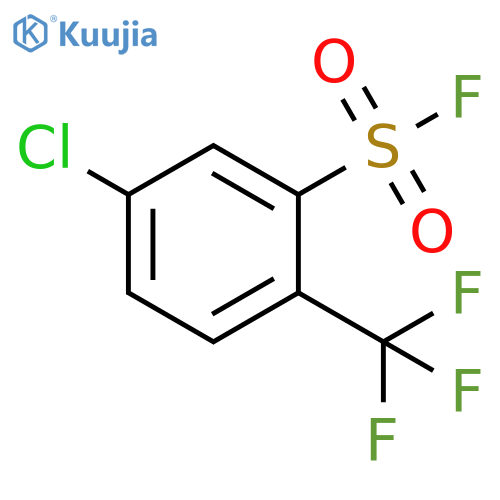Cas no 1955561-57-5 (5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride)

1955561-57-5 structure
商品名:5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride
CAS番号:1955561-57-5
MF:C7H3ClF4O2S
メガワット:262.609133958817
MDL:MFCD28968412
CID:5182602
PubChem ID:122235970
5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- Benzenesulfonyl fluoride, 5-chloro-2-(trifluoromethyl)-
- 5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride
-
- MDL: MFCD28968412
- インチ: 1S/C7H3ClF4O2S/c8-4-1-2-5(7(9,10)11)6(3-4)15(12,13)14/h1-3H
- InChIKey: GKIPVTXDDYLMHL-UHFFFAOYSA-N
- ほほえんだ: C1(S(F)(=O)=O)=CC(Cl)=CC=C1C(F)(F)F
5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-224044-1.0g |
5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride |
1955561-57-5 | 95% | 1.0g |
$571.0 | 2024-06-20 | |
| Enamine | EN300-224044-0.05g |
5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride |
1955561-57-5 | 95% | 0.05g |
$480.0 | 2024-06-20 | |
| Enamine | EN300-224044-0.5g |
5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride |
1955561-57-5 | 95% | 0.5g |
$548.0 | 2024-06-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01036611-1g |
5-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride |
1955561-57-5 | 95% | 1g |
¥4893.0 | 2023-03-12 | |
| Enamine | EN300-224044-0.1g |
5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride |
1955561-57-5 | 95% | 0.1g |
$502.0 | 2024-06-20 | |
| Enamine | EN300-224044-5.0g |
5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride |
1955561-57-5 | 95% | 5.0g |
$1654.0 | 2024-06-20 | |
| Enamine | EN300-224044-10g |
5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride |
1955561-57-5 | 10g |
$2454.0 | 2023-09-15 | ||
| Enamine | EN300-224044-10.0g |
5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride |
1955561-57-5 | 95% | 10.0g |
$2454.0 | 2024-06-20 | |
| Enamine | EN300-224044-2.5g |
5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride |
1955561-57-5 | 95% | 2.5g |
$1118.0 | 2024-06-20 | |
| Enamine | EN300-224044-1g |
5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride |
1955561-57-5 | 1g |
$571.0 | 2023-09-15 |
5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride 関連文献
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
5. Water
1955561-57-5 (5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride) 関連製品
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
